Zalospirone hydrochloride
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Overview
Description
Zalospirone hydrochloride is a selective 5-HT1A partial agonist belonging to the azapirone chemical class. It was initially developed for the treatment of anxiety and depression. Despite showing efficacy in clinical trials, its development was discontinued due to a high dropout rate among subjects caused by side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zalospirone hydrochloride involves multiple steps, starting with the formation of the azapirone core structure. The key steps include:
Formation of the azapirone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrimidinyl-piperazine moiety: This step involves the reaction of the azapirone core with a pyrimidinyl-piperazine derivative.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the azapirone core, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the azapirone core.
Substitution: Substituted derivatives with various functional groups on the pyrimidinyl ring.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of azapirones and their derivatives.
Biology: Research has focused on its interaction with serotonin receptors and its effects on neurotransmission.
Medicine: Initially developed for treating anxiety and depression, it has been studied for its anxiolytic and antidepressant properties.
Mechanism of Action
Zalospirone hydrochloride exerts its effects by acting as a partial agonist at the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other neurological functions. By partially activating this receptor, this compound modulates serotonin levels, leading to its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Buspirone: Another azapirone with anxiolytic properties, but with a different side effect profile.
Gepirone: Similar to zalospirone hydrochloride, it is a 5-HT1A partial agonist used for treating anxiety and depression.
Ipsapirone: Another compound in the azapirone class with similar pharmacological properties.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and partial agonist activity at the 5-HT1A receptor. Its distinct chemical structure and pharmacokinetic profile differentiate it from other azapirones, making it a valuable compound for research despite its discontinued development .
Properties
CAS No. |
114374-97-9 |
---|---|
Molecular Formula |
C24H30ClN5O2 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C24H29N5O2.ClH/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24;/h3-9,16-21H,1-2,10-15H2;1H/t16-,17+,18-,19+,20-,21+; |
InChI Key |
XQINQMZXDOSBBV-FDPNZRBCSA-N |
Isomeric SMILES |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6.Cl |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl |
Synonyms |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
Origin of Product |
United States |
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